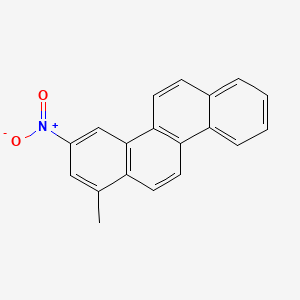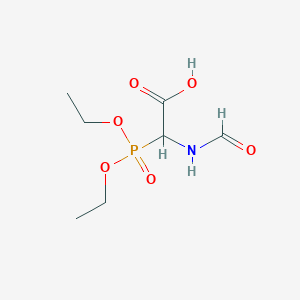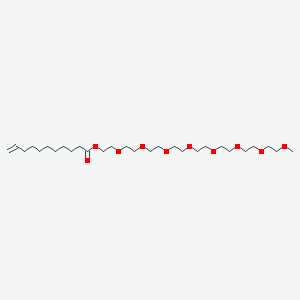
Methyl(1,1,1-trifluoropropan-2-yl)silanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(1,1,1-trifluoropropan-2-yl)silanediol is a chemical compound characterized by the presence of a trifluoropropyl group attached to a silanediol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1,1,1-trifluoropropan-2-yl)silanediol typically involves the reaction of 1,1,1-trifluoropropan-2-ol with a silicon-containing reagent under controlled conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
化学反应分析
Types of Reactions
Methyl(1,1,1-trifluoropropan-2-yl)silanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学研究应用
Methyl(1,1,1-trifluoropropan-2-yl)silanediol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl(1,1,1-trifluoropropan-2-yl)silanediol involves its interaction with molecular targets and pathways The trifluoropropyl group can influence the compound’s reactivity and interactions with other molecules, while the silanediol moiety can participate in hydrogen bonding and other interactions
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoropropyl group but different functional groups.
Methyl(1,1,1-trifluoropropan-2-yl)amine: Another compound with a trifluoropropyl group but different nitrogen-containing functional group.
Uniqueness
Methyl(1,1,1-trifluoropropan-2-yl)silanediol is unique due to the presence of both trifluoropropyl and silanediol groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84841-29-2 |
|---|---|
分子式 |
C4H9F3O2Si |
分子量 |
174.19 g/mol |
IUPAC 名称 |
dihydroxy-methyl-(1,1,1-trifluoropropan-2-yl)silane |
InChI |
InChI=1S/C4H9F3O2Si/c1-3(4(5,6)7)10(2,8)9/h3,8-9H,1-2H3 |
InChI 键 |
FASZOSNEIZGZFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(F)(F)F)[Si](C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


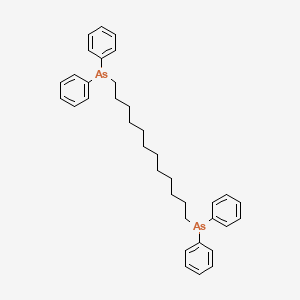
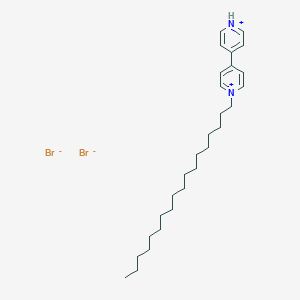
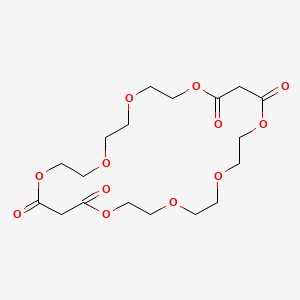
![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
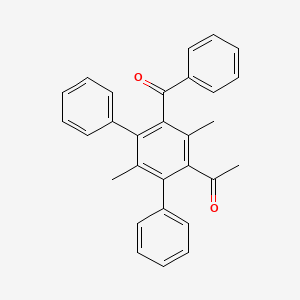
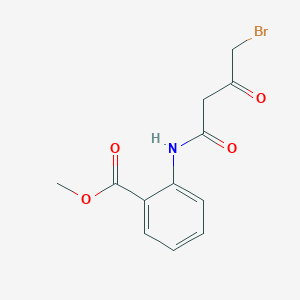
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
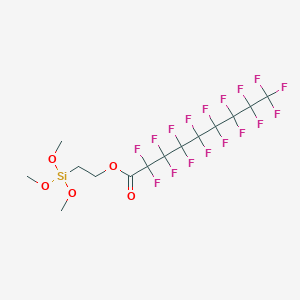
methanolate](/img/structure/B14423441.png)
